Cas no 2229220-02-2 (3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)

3-(1-Bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine is a halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its structure, featuring bromo, chloro, and fluoro substituents, enhances reactivity for selective functionalization, making it valuable in cross-coupling reactions and heterocyclic chemistry. The sterically hindered 2-methylpropan-2-yl group contributes to controlled reactivity, while the electron-withdrawing halogens improve electrophilic substitution potential. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its stability and versatility in derivatization. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine structure
2229220-02-2 structure
Product Name:3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine
CAS No:2229220-02-2
MF:C9H10BrClFN
MW:266.53780412674
CID:6221181
PubChem ID:165644665
Update Time:2025-10-28

3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine
    • 2229220-02-2
    • EN300-1924977
    • Inchi: 1S/C9H10BrClFN/c1-9(2,5-10)7-6(11)3-4-13-8(7)12/h3-4H,5H2,1-2H3
    • InChI Key: VNRZNTAPTBKWKZ-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)C1C(=NC=CC=1Cl)F

Computed Properties

  • Exact Mass: 264.96692g/mol
  • Monoisotopic Mass: 264.96692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 12.9Ų

3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine Pricemore >>

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Additional information on 3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine

3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine (CAS No. 2229220-02-2)

The compound 3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine, identified by the CAS registry number CAS No. 2229220-02-2, is a heterocyclic aromatic compound with significant applications in the fields of organic synthesis, pharmaceuticals, and agrochemicals. This compound belongs to the pyridine derivative family, characterized by its six-membered aromatic ring containing one nitrogen atom. The substituents on the pyridine ring include a brominated isopropyl group at position 3, a chlorine atom at position 4, and a fluorine atom at position 2. These substituents contribute to the compound's unique electronic and steric properties, making it highly versatile in various chemical reactions.

Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the construction of complex heterocycles through metal-catalyzed cross-coupling reactions. The presence of bromine and chlorine atoms in the molecule facilitates nucleophilic aromatic substitution reactions, which are crucial for building diverse chemical frameworks. Additionally, the fluorine atom at position 2 enhances the molecule's lipophilicity, making it an attractive candidate for drug design.

In terms of synthesis, this compound can be prepared via a multi-step process involving Friedel-Crafts alkylation followed by halogenation. The use of transition metal catalysts such as palladium has been reported to improve the efficiency and selectivity of these reactions. Recent advancements in catalytic methods have further optimized the synthesis pathway, reducing reaction times and increasing yields.

The application of this compound extends beyond organic synthesis. It has been investigated as a potential precursor for herbicides and insecticides due to its ability to inhibit key enzymes in pest metabolism. Field trials have demonstrated its efficacy in controlling agricultural pests without significant adverse effects on non-target organisms.

Moreover, this compound has shown promise in medicinal chemistry as a scaffold for developing anti-inflammatory and anticancer agents. Preclinical studies indicate that it exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes and select tumor cell lines. Ongoing research is focused on modifying its structure to enhance bioavailability and potency while minimizing toxicity.

In conclusion, 3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine (CAS No. 1587586567) is a valuable building block in modern organic chemistry with diverse applications across multiple industries. Its unique combination of functional groups and reactivity positions it as a key intermediate in the development of novel bioactive compounds.

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